Tetradecyl 3-amino-4-chlorobenzoate
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Overview
Description
Tetradecyl 3-amino-4-chlorobenzoate is an organic compound characterized by a long alkyl chain attached to a benzoate group, which is further substituted with an amino and a chloro group. This compound is known for its stability and solubility in various organic solvents, making it useful in multiple applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 3-amino-4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 1-amino tetradecanol. The reaction is carried out under controlled conditions, often using organic synthesis techniques common in laboratory settings .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzoate ring.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Tetradecyl 3-amino-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s stability and solubility make it useful in biological assays and studies.
Industry: The compound is used in the production of advanced synthetic materials, coatings, and plastics.
Mechanism of Action
The mechanism by which Tetradecyl 3-amino-4-chlorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-Methyl-7-Chloro-Quinazolin-4(3H)-one: Shares a common precursor with Tetradecyl 3-amino-4-chlorobenzoate but follows a different reaction pathway.
Hexadecyl 3-amino-4-chlorobenzoate: Similar in structure but with a longer alkyl chain.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzoate ring and the length of its alkyl chain. These features contribute to its distinct chemical properties and applications, setting it apart from other similar compounds.
Biological Activity
Tetradecyl 3-amino-4-chlorobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is an ester derivative of 3-amino-4-chlorobenzoic acid. Its structure can be represented as follows:
- Molecular Formula : C17H26ClN1O2
- Molecular Weight : 303.85 g/mol
The presence of the tetradecyl chain contributes to its lipophilicity, which may enhance its interaction with biological membranes.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorobenzoic acids have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | 25 µg/mL |
3-Amino-4-chlorobenzoic acid | E. coli, P. aeruginosa | 15 µg/mL |
Cytotoxicity and Anticancer Activity
Research has highlighted the cytotoxic effects of related compounds on cancer cell lines. For example, studies on benzoic acid derivatives have shown that they can induce apoptosis in human cancer cells by activating caspase pathways.
- Case Study : A study investigated the cytotoxicity of various chlorobenzoic acid derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, revealing that certain derivatives significantly inhibited cell proliferation with IC50 values in the micromolar range.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis via caspase activation |
HepG2 | 15 | Cell cycle arrest at G1 phase |
Anti-inflammatory Properties
This compound may also possess anti-inflammatory properties. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase cascades has been observed in related studies.
Toxicological Profile
While promising, the toxicity profile of this compound must be considered. Preliminary studies suggest varying degrees of toxicity across different species:
- LC50 (Zebrafish) : Approximately 7 mg/L for a 96-hour exposure.
- LD50 (Mice) : Estimated around 100 mg/kg based on preliminary toxicity studies.
Properties
IUPAC Name |
tetradecyl 3-amino-4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSHZORYUXZOST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661251 |
Source
|
Record name | Tetradecyl 3-amino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146408-63-1 |
Source
|
Record name | Tetradecyl 3-amino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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